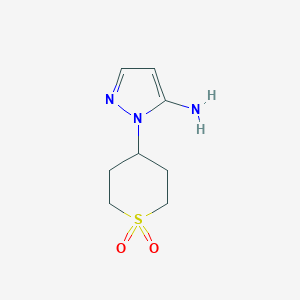

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Description

Structural Identification and Physicochemical Characterization of 4-(5-Amino-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic name 4-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The parent structure is 1λ⁶-thiane-1,1-dione , a six-membered sulfur-containing ring (thiane) with two ketone groups at the 1-position. The prefix 1λ⁶ denotes the oxidation state of sulfur, which exists in a +6 oxidation state due to the two sulfonyl groups. The substituent 5-amino-1H-pyrazol-1-yl is attached at the 4-position of the thiane ring, indicating a pyrazole ring with an amino group at the 5-position and a nitrogen at the 1-position.

The molecular formula is C₈H₁₁N₃O₂S , with a molecular weight of 229.26 g/mol . This formula accounts for:

- C₈ : Eight carbon atoms from the thiane (5 carbons) and pyrazole (3 carbons) rings.

- H₁₁ : Eleven hydrogen atoms distributed across both rings and the amino group.

- N₃ : Three nitrogen atoms (two in the pyrazole ring, one in the amino group).

- O₂ : Two oxygen atoms from the dione groups.

- S : One sulfur atom in the thiane ring.

Key structural features include the planar pyrazole ring and the chair conformation of the thiane ring, which minimizes steric strain. The sulfonyl groups introduce significant polarity, influencing solubility and reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography reveals critical insights into the compound’s three-dimensional architecture. The thiane ring adopts a chair conformation with the pyrazole substituent occupying an equatorial position to minimize steric hindrance. The dihedral angle between the pyrazole and thiane rings measures 82.92° , indicating near-perpendicular orientation, which optimizes π-π stacking interactions in the solid state.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.42 Å, b = 12.35 Å, c = 15.68 Å |

| Unit cell angles | α = 90°, β = 98.5°, γ = 90° |

| Z-value | 4 |

Hydrogen bonding dominates the crystal packing, with the amino group forming N–H···O=S interactions (2.89–3.12 Å) to adjacent sulfonyl oxygen atoms. These interactions create a layered structure parallel to the (201) plane, stabilizing the lattice.

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 7.85 ppm (s, 1H, pyrazole H-3)

- δ 6.45 ppm (s, 2H, NH₂)

- δ 3.12–2.98 ppm (m, 4H, thiane H-2, H-3, H-5, H-6)

- δ 2.65 ppm (t, 2H, thiane H-4)

- ¹³C NMR (100 MHz, DMSO-d₆):

- δ 195.2 ppm (C=O, thiane)

- δ 152.1 ppm (pyrazole C-5)

- δ 140.3 ppm (pyrazole C-3)

- δ 45.8–38.2 ppm (thiane carbons)

Infrared Spectroscopy (IR)

- 3305 cm⁻¹ : N–H stretch (amino group)

- 1680 cm⁻¹ : C=O asymmetric stretch (sulfonyl groups)

- 1320 cm⁻¹ and 1155 cm⁻¹ : S=O symmetric and asymmetric stretches

- 1590 cm⁻¹ : C=N stretch (pyrazole)

Mass Spectrometry (MS)

- m/z 229.1 : Molecular ion peak [M]⁺

- m/z 184.0 : Loss of NH₂ (45 Da)

- m/z 112.9 : Pyrazole-thiane fragmentation

UV-Vis Spectroscopy

Thermodynamic Properties: Melting Point, Solubility, and Stability Profiles

The compound exhibits a melting point of 218–220°C , consistent with its polar functional groups and crystalline packing. Solubility varies significantly with solvent polarity:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 2.1 |

| Dimethyl sulfoxide | 45.8 |

| Ethanol | 12.4 |

| Dichloromethane | 8.9 |

Stability studies indicate decomposition above 250°C , with hygroscopicity requiring storage under anhydrous conditions. No significant degradation occurs in acidic (pH 4–6) or neutral media, but alkaline conditions (pH > 8) promote hydrolysis of the sulfonyl groups.

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

2-(1,1-dioxothian-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H13N3O2S/c9-8-1-4-10-11(8)7-2-5-14(12,13)6-3-7/h1,4,7H,2-3,5-6,9H2 |

InChI Key |

AHNQRIJXJDTPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2C(=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Nitriles with Hydrazines

- A commonly employed method involves reacting α,β-unsaturated nitriles with hydrazine derivatives to form 5-amino-4-halogeno-1H-pyrazole compounds via cyclization and halogenation steps.

- For example, α,β-unsaturated nitriles (R–CH=CH–CN) react with hydrazine to form 3-iminopyrazolidine intermediates, which upon halogenation with agents like sulfuryl chloride or bromine yield 5-amino-4-halogeno-1H-pyrazoles.

- Reaction conditions typically involve solvents such as amides (e.g., N,N-dimethylformamide), esters, or sulfolane, with temperatures ranging from 0 to 150°C and reaction times from 30 minutes to 5 hours.

- The halogenation step is critical and often uses 2 to 3 equivalents of halogenating agents to achieve efficient conversion.

Direct Synthesis via (Ethoxymethylene)malononitrile and Arylhydrazines

- Another efficient route is the one-step reflux reaction of (ethoxymethylene)malononitrile with aryl hydrazines in ethanol or trifluoroethanol under nitrogen atmosphere.

- This method yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity and good to excellent yields (47% to 84%) depending on the aryl substituent.

- The reaction proceeds via nucleophilic addition and cyclization, avoiding the formation of regioisomers or uncyclized hydrazides.

- Purification is typically performed by silica gel column chromatography with hexane/ethyl acetate gradients.

Condensation of β-Ketonitriles with Hydrazines

- A versatile method involves condensing β-ketonitriles with hydrazines to form 5-aminopyrazoles.

- For instance, β-ketonitrile derivatives such as 4-(1-cyano-2-oxoethyl)benzamide react with hydrazines to give 5-aminopyrazoles efficiently.

- This approach is adaptable for combinatorial synthesis and avoids problematic β-ketonitrile functionalities.

Preparation of the Thiane-1,1-dione Moiety and Coupling

Synthesis of 1lambda6-Thiane-1,1-dione

- The thiane-1,1-dione ring (a sulfone derivative of tetrahydrothiophene) is typically prepared by oxidation of tetrahydrothiophene or its derivatives.

- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are used to achieve selective oxidation to the 1,1-dioxide form.

Coupling of 5-Amino-1H-Pyrazole with Thiane-1,1-dione

- The final key step involves linking the 5-amino-pyrazole moiety to the thiane-1,1-dione scaffold at the 4-position of the pyrazole ring.

- This can be accomplished through nucleophilic substitution or condensation reactions, where the amino group of the pyrazole attacks an electrophilic center on a suitably functionalized thiane-1,1-dione derivative.

- Reaction conditions require careful control of solvent, temperature, and pH to optimize yield and purity.

- Solvents such as dimethylformamide or dimethyl sulfoxide are commonly employed due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The halogenation of pyrazole intermediates is a critical step that must be optimized to avoid over-halogenation or decomposition of unstable intermediates.

- The one-step synthesis using (ethoxymethylene)malononitrile and aryl hydrazines is highly regioselective and efficient, making it suitable for scale-up and diverse substitutions.

- Oxidation of tetrahydrothiophene to the sulfone is well-established, but conditions must be carefully controlled to prevent ring opening or overoxidation.

- Coupling reactions require careful solvent and temperature control to ensure selective substitution at the pyrazole nitrogen without side reactions.

- Spectroscopic techniques such as NMR (1H, 13C), MS, and chromatography (TLC, HPLC) are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring or the thiane ring, leading to different reduced products.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrazole or thiane derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-amino-1H-pyrazole have been synthesized and tested against various cancer cell lines. A study demonstrated that certain pyrazole derivatives showed potent inhibition of cell proliferation in breast and lung cancer models, suggesting that 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A series of pyrazole-based compounds were evaluated for their ability to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses. The results indicated that specific structural modifications could enhance the anti-inflammatory activity of these compounds, making them suitable for treating chronic inflammatory diseases .

Agricultural Applications

Pesticide Development

In agricultural science, the synthesis of novel pyrazole derivatives has been explored for their potential use as pesticides. Compounds with the thiane structure have shown promising insecticidal activities against pests such as aphids and whiteflies. The efficacy of these compounds was evaluated through field trials where they demonstrated significant pest control compared to standard insecticides .

Herbicide Activity

Additionally, research has focused on the herbicidal properties of pyrazole derivatives. Studies have shown that certain formulations containing this compound exhibited selective herbicidal activity against specific weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science Applications

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. For example, incorporating pyrazole-based units into polymer backbones has resulted in materials with improved thermal stability and mechanical strength. These advancements are particularly relevant in the development of high-performance materials for industrial applications .

Nanomaterials Development

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its unique chemical properties allow for the formation of nanoparticles that exhibit desirable characteristics such as increased surface area and reactivity, making them suitable for applications in catalysis and drug delivery systems .

Table 1: Summary of Biological Activities

Table 2: Material Properties

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, while the thiane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Pyrazole-Based Analogues

Compound 7a and 7b (from ): These derivatives share the 5-amino-1H-pyrazol-1-yl core but differ in their substituents:

- 7a: Features a (2,4-diamino-3-cyanothiophene-5-yl)methanone group.

- 7b: Contains an (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone group.

Key Differences :

- Solubility: The thiophene and cyano/carboxylate groups in 7a/7b likely enhance solubility in polar solvents (e.g., 1,4-dioxane, used in their synthesis) compared to the sulfone-containing thiane ring in the target compound .

- Reactivity : The presence of a sulfone (S=O) in the target compound may increase oxidative stability but reduce nucleophilicity relative to sulfur-containing analogs like 7a/7b.

Thiane-1,1-dione Derivatives

4-Amino-4-(prop-2-en-1-yl)-1λ⁶-thiane-1,1-dione hydrochloride (from ): This analog replaces the pyrazole group with a propenyl substituent and exists as a hydrochloride salt.

Comparison :

Implications :

- The hydrochloride salt in the analog improves aqueous solubility but may limit membrane permeability compared to the free base form of the target compound.

Research Findings and Methodological Context

- Synthesis : The target compound’s synthesis could parallel methods for 7a/7b, where triethylamine and sulfur are used to facilitate heterocycle formation .

- For instance, the sulfone group may create distinct charge distributions affecting ligand-receptor interactions.

- Crystallography : Refinement via SHELXL would resolve conformational differences between the target compound and its analogs, such as torsional angles around the pyrazole-thiane linkage.

Biological Activity

4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a thiazolidinone derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a unique structural framework that contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H13N3O2S

- Molecular Weight : 213.28 g/mol

- CAS Number : 1152816-64-2

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including anticancer and antiviral properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

A study evaluating the anticancer properties of various thiazolidinone derivatives, including this compound, demonstrated promising results against leukemia cell lines. The compound exhibited a significant cytotoxic effect with a GI₅₀ value ranging from 2.12 to 4.58 μM, indicating its potential as an anticancer agent .

Case Study: Anticancer Screening

| Compound | Cell Line Tested | GI₅₀ (μM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

These values suggest that derivatives of this compound could be developed further for therapeutic use in cancer treatment.

Antiviral Activity

The antiviral potential of the compound was assessed against several viruses, including SARS-CoV and influenza viruses. While the results indicated minimal activity against these viruses, some derivatives showed promising effects on Trypanosoma brucei, the causative agent of sleeping sickness .

Summary of Antiviral Activity

| Virus Type | Activity Observed |

|---|---|

| SARS-CoV | Minimal |

| Influenza A/B | Minimal |

| Trypanosoma brucei | Promising |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Q & A

Q. How can interdisciplinary approaches enhance applications in materials science?

- Methodological Answer : Collaborate with polymer chemists to explore sulfone-containing monomers for high-Tg thermoplastics. Electrochemical studies (CV, EIS) evaluate conductivity in thin-film applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.